molecular formula C9H9N3O B8059012 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

Cat. No. B8059012
M. Wt: 175.19 g/mol
InChI Key: INPIPWNVGCBMOF-UHFFFAOYSA-N
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Description

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Activity : A study found that derivatives of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone showed potential antiviral activity, particularly against HSV1 and HAV-MBB. These compounds were synthesized and evaluated for their cytotoxicity and antiviral properties (Attaby et al., 2006).

  • Microwave-assisted Synthesis : Another study focused on the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, which involved compounds related to 1-(2-chloropyridin-3-yl)ethanone. This method yielded several derivatives efficiently (Ankati & Biehl, 2010).

  • Synthesis of Pyrazolopyridines : Research on the synthesis of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones revealed that ethanones are precursors for other compounds. This study provided insights into the synthesis process catalyzed by SnCl4 (Hu et al., 2018).

  • Antimicrobial Activity : A compound, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized and showed significant antimicrobial activity. This study highlights the potential of such compounds in antimicrobial applications (Salimon et al., 2011).

  • Functionalization for Agrochemicals : Functionalization of 1H-pyrrolo[2,3-b]pyridine, a related compound, was studied for potential applications in agrochemicals and functional materials. This research explored the introduction of amino groups and the conversion of derivatives for various applications (Minakata et al., 1992).

  • Identification of Novel Derivatives : A novel cathinone derivative, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was identified and characterized, demonstrating the compound's potential for forensic and clinical applications (Bijlsma et al., 2015).

  • Synthesis of Pyrroloquinoxalines : An iron-catalyzed protocol was developed for synthesizing pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, indicating the versatility of such compounds in organic synthesis (Zhang et al., 2015).

properties

IUPAC Name

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPIPWNVGCBMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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